4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine
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Overview
Description
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and a methoxyphenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methoxyphenylamine Group: This step involves a nucleophilic substitution reaction where the methoxyphenylamine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The methoxyphenylamine group can interact with neurotransmitter systems, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-methoxyphenylamine: Unique due to the presence of both fluorine atoms and a methoxyphenylamine group.
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine: Lacks the methoxy group, which may alter its chemical and biological properties.
4-(Pyrrolidin-1-ylmethyl)-2-methoxyphenylamine: Lacks fluorine atoms, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both fluorine atoms and a methoxyphenylamine group in this compound makes it unique. Fluorine atoms can significantly influence the compound’s chemical stability, lipophilicity, and biological activity, while the methoxyphenylamine group can enhance its interaction with biological targets.
Properties
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-6-9(2-3-10(11)15)7-16-5-4-12(13,14)8-16/h2-3,6H,4-5,7-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFKSMBKZMRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(C2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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